molecular formula C18H12N2O6 B13055486 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one CAS No. 7243-16-5

8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one

Cat. No.: B13055486
CAS No.: 7243-16-5
M. Wt: 352.3 g/mol
InChI Key: UFLARJIDXUFMBO-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic heterocycle featuring a fused tetracyclic scaffold with oxygen (oxa) and nitrogen (aza) atoms incorporated into its framework. The structure includes a 4-nitrophenyl substituent at the 8-position and a ketone group at the 6-position. While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., derivatives with acetamide or oxadiazole substituents) highlight its relevance in synthetic and biochemical studies .

Properties

CAS No.

7243-16-5

Molecular Formula

C18H12N2O6

Molecular Weight

352.3 g/mol

IUPAC Name

8-(4-nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one

InChI

InChI=1S/C18H12N2O6/c21-18-17-13(7-24-18)19-12-6-15-14(25-8-26-15)5-11(12)16(17)9-1-3-10(4-2-9)20(22)23/h1-6,16,19H,7-8H2

InChI Key

UFLARJIDXUFMBO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one typically involves multi-step organic reactions. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with specific hydrazine derivatives under controlled conditions . The reaction is usually carried out in an ethanol solvent with triethylamine as a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances electrophilicity, akin to derivatives like 15a and 15b , which exhibit antimicrobial properties .
  • Heterocyclic Diversity : Replacement of the oxadiazole ring (in 15a ) with the trioxa-aza scaffold in the target compound may alter solubility and binding affinity due to differences in hydrogen-bonding capacity .
  • Toxicity Profile : The acetamide derivative () shows acute oral toxicity (LD₅₀: 300 mg/kg in rats), suggesting that substituents on the phenyl ring critically influence safety profiles .

Insights :

  • The target compound’s synthesis may parallel methods for 13-aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[...] (), utilizing acid-induced retro-Asinger reactions for cyclization.
  • Oxadiazole derivatives (e.g., 15a ) employ POCl₃-mediated condensations, suggesting that similar conditions could introduce the trioxa-aza scaffold .

Pharmacokinetic and Toxicity Considerations

  • SAHA in ) could predict its bioactivity.
  • Ecological Data: No persistence, bioaccumulation, or toxicity data exist for the target compound or its acetamide derivative, highlighting a critical research gap .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique tetracyclic structure that includes multiple oxygen and nitrogen atoms, contributing to its potential reactivity and biological interactions. Its molecular formula is C16H14N2O5C_{16}H_{14}N_{2}O_{5}, with a molecular weight of approximately 366.3 g/mol. The presence of the nitrophenyl group suggests potential for interactions with biological targets due to its electrophilic nature.

Research indicates that compounds with similar structural features often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The nitrophenyl moiety is known to enhance electron affinity, potentially allowing for interaction with biological macromolecules such as proteins and nucleic acids.

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Activity : Some derivatives of nitrophenyl compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

CompoundInhibition Zone (mm)Bacterial Strain
8-(4-Nitrophenyl)-5,12,14-trioxa15S. aureus
8-(4-Nitrophenyl)-5,12,14-trioxa12E. coli

Case Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cellular Uptake : The compound shows effective cellular uptake in cancer cells, which may enhance its therapeutic efficacy.
  • Mechanistic Insights : Investigations into its mechanism of action revealed that it can induce oxidative stress in target cells, leading to apoptosis.
  • Synergistic Effects : When combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

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